2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride
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Overview
Description
2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is a chemical compound with a pyridine ring substituted with an aminomethyl group at the 6-position and an acetic acid moiety at the 3-position. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules. This compound is of interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the pyridine ring.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the acetic acid moiety under basic conditions.
Major Products
Oxidation: Imine or nitrile derivatives.
Reduction: Piperidine derivatives.
Substitution: Amides or esters.
Scientific Research Applications
2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-(aminomethyl)pyridin-3-yl]acetic acid
- 2-[6-(aminomethyl)pyridin-3-yl]propionic acid
- 2-[6-(aminomethyl)pyridin-3-yl]butyric acid
Uniqueness
2-[6-(aminomethyl)pyridin-3-yl]acetic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This gives it distinct solubility and stability properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
2694744-65-3 |
---|---|
Molecular Formula |
C8H12Cl2N2O2 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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